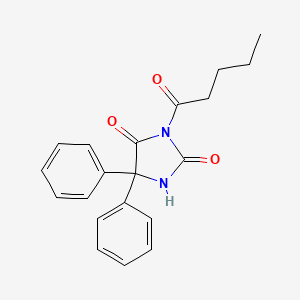
3-Pentanoyl-5,5-diphenylhydantoin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanoyl-5,5-diphenylhydantoin, also known as this compound, is a useful research compound. Its molecular formula is C20H20N2O3 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Pharmacological Background:
5,5-Diphenylhydantoin, commonly known as phenytoin, is a well-established anticonvulsant medication used primarily to control seizures in epilepsy. The structural modifications of this compound, such as the addition of a pentanoyl group, can enhance its pharmacological profile. Research indicates that derivatives like 3-pentanoyl-5,5-diphenylhydantoin may exhibit improved efficacy in seizure management.
Case Study:
A comparative analysis of the anticonvulsant activity of various derivatives showed that modifications at the 5-position significantly influence the compound's effectiveness in animal models. In particular, this compound demonstrated enhanced activity in seizure behavior tests conducted using Drosophila models .
Synthesis and Green Chemistry
Synthesis Techniques:
The synthesis of this compound can be approached through innovative methodologies such as continuous-flow chemistry and ultrasound-assisted synthesis. These methods not only improve yield but also align with principles of green chemistry by reducing waste and energy consumption.
Research Findings:
A study highlighted the use of ultrasound-assisted continuous-flow synthesis to achieve higher yields compared to traditional batch methods. The average yield for the continuous-flow method was reported at approximately 67%, showcasing substantial improvements over conventional techniques . This approach is particularly beneficial in educational settings to teach students about modern synthetic methodologies.
Toxicological Studies
Safety Profile:
Toxicological evaluations are crucial for understanding the safety and potential side effects of new compounds. Studies on 5,5-diphenylhydantoin have indicated varying degrees of toxicity depending on dosage and exposure duration. Notably, perinatal exposure studies revealed no significant increase in neoplastic incidences in certain animal models, although some liver neoplasms were observed under specific conditions .
Implications for this compound:
While direct toxicological data on this compound is limited, insights from related compounds suggest a need for comprehensive safety assessments before clinical applications are pursued.
Potential Therapeutic Uses
Burn Treatment:
Emerging research points to the potential use of this compound in topical formulations for treating burn wounds. Its properties may promote healing and reduce pain associated with burns .
Embryotoxicity Testing:
The compound has also been utilized in embryotoxicity tests involving mouse embryonic stem cells. These studies are fundamental for assessing the developmental safety of new drugs .
Data Summary Table
| Application Area | Findings/Notes |
|---|---|
| Anticonvulsant Activity | Enhanced efficacy in seizure models (Drosophila) |
| Synthesis Techniques | Higher yields via ultrasound-assisted continuous-flow methods |
| Toxicology | Limited studies; related compounds show variable toxicity |
| Therapeutic Uses | Potential in burn treatment and embryotoxicity testing |
Propiedades
Número CAS |
22506-76-9 |
|---|---|
Fórmula molecular |
C20H20N2O3 |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
3-pentanoyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H20N2O3/c1-2-3-14-17(23)22-18(24)20(21-19(22)25,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,21,25) |
Clave InChI |
DYVNLCJHGUOASO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCCCC(=O)N1C(=O)C(NC1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Key on ui other cas no. |
22506-76-9 |
Sinónimos |
3-pentanoyl-5,5-diphenylhydantoin VADPH valeroyl DPH valeroyl phenytoin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















